![molecular formula C10H6ClNO B1471126 3-Chloroisoquinoline-6-carbaldehyde CAS No. 1337880-76-8](/img/structure/B1471126.png)
3-Chloroisoquinoline-6-carbaldehyde
Overview
Description
3-Chloroisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a derivative of isoquinoline, featuring a chloro substituent at the 3-position and an aldehyde group at the 6-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinoline-6-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloroisoquinoline-6-carboxylic acid.
Reduction: 3-Chloroisoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
3-Chloroisoquinoline-6-carbaldehyde and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research:
- Anticancer Properties : Compounds with isoquinoline structures have been shown to inhibit cancer cell proliferation. For instance, derivatives of isoquinoline have demonstrated effectiveness against various cancer types, including breast and lung cancers due to their ability to induce apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that compounds containing the isoquinoline framework can possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Isoquinoline derivatives have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions, often involving the manipulation of isoquinoline precursors. Notable methods include:
- Reactions with Aldehydes : The compound is synthesized via a reaction involving isoquinoline derivatives and chlorinated aldehydes under specific conditions, allowing for the introduction of the chloro group at the 3-position .
- Click Chemistry : This methodology has been utilized to create multifunctional metal complexes incorporating this compound, enhancing the compound's applicability in drug delivery systems due to its biocompatibility and specificity .
Anticancer Research
A study focusing on the anticancer effects of this compound demonstrated its ability to inhibit the growth of human cancer cell lines. The research highlighted that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further development could lead to novel anticancer therapies based on this scaffold .
Antimicrobial Applications
In another case study, derivatives of this compound were tested against a panel of bacterial strains. Results showed promising antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This indicates potential for these compounds in treating infections caused by antibiotic-resistant bacteria .
Comparative Data Table
Application Area | Activity Type | Key Findings |
---|---|---|
Anticancer | Cell proliferation inhibition | Induces apoptosis in various cancer cell lines |
Antimicrobial | Bacterial inhibition | Effective against MRSA and other resistant strains |
Anti-inflammatory | Reduces inflammation | Potential therapeutic use in chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with different substitution pattern.
1-Chloroisoquinoline-6-carbaldehyde: Similar structure but with chloro substituent at the 1-position.
Indole-3-carbaldehyde: Different core structure but similar functional groups
Uniqueness
3-Chloroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and aldehyde group on the isoquinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
3-Chloroisoquinoline-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring. The presence of a chloro group at the third position and an aldehyde functional group at the sixth position contributes to its unique reactivity and biological properties. Its chemical formula is with a molecular weight of 191.61 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : Research indicates that compounds with isoquinoline structures can inhibit enzymes related to inflammation and cancer progression. For instance, the compound has shown potential in inhibiting cyclin-dependent kinases (CDKs) and checkpoint kinases (CHK1), which play crucial roles in cell cycle regulation and cancer cell proliferation .
- Antioxidant Activity : Some studies suggest that derivatives of isoquinoline compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several promising applications:
- Anti-inflammatory Effects : Studies have demonstrated that this compound may reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : There is emerging evidence that this compound can induce apoptosis in cancer cells, particularly through the modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
- In Vitro Studies : In a study assessing the cytotoxic effects on human colon carcinoma cells (HT29), the compound demonstrated significant inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests strong potential for further development as an anticancer agent .
- In Vivo Efficacy : In animal models, administration of this compound showed protective effects against colon ulceration and weight loss during induced inflammatory conditions. Mice treated with this compound maintained their body weight significantly better than control groups .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Biological Activity |
---|---|---|
1-Chloroisoquinoline-5-carbaldehyde | 223671-52-1 | Moderate anticancer activity |
3-Chloroisoquinoline-8-carbaldehyde | 1337882-35-5 | Potential anti-inflammatory effects |
3-Chloroisoquinoline-7-carbaldehyde | 1337879-96-5 | Limited studies; potential for further research |
These compounds exhibit varying degrees of biological activity based on their structural differences, particularly in substitution patterns on the isoquinoline ring.
Properties
IUPAC Name |
3-chloroisoquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFWXAOLMWNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285180 | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-76-8 | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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